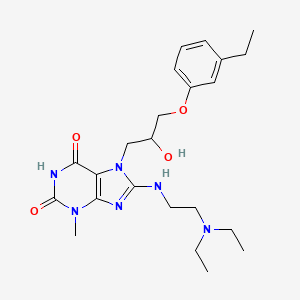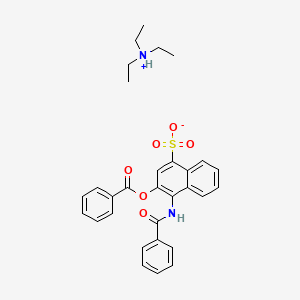
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate, also known as TEABS, is a chemical compound that has gained significant attention in scientific research over the past few years. TEABS is a sulfonate-based salt that has been found to exhibit potent inhibitory effects on various enzymes, making it a promising candidate for use in biochemical and pharmacological studies. In
Mechanism of Action
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding or catalysis. The exact mechanism of action varies depending on the specific enzyme being targeted. For example, this compound has been shown to inhibit the activity of the protease cathepsin B by binding to its active site and blocking substrate access. Similarly, this compound has been found to inhibit the activity of the kinase ERK2 by binding to its ATP-binding site and preventing phosphorylation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, depending on the specific enzyme being targeted. For example, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting certain proteases and kinases. It has also been found to modulate immune response and inflammation by targeting phosphodiesterases and other enzymes involved in signaling pathways.
Advantages and Limitations for Lab Experiments
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate offers several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, making it a useful tool for studying their function and regulation. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to its use. For example, this compound may exhibit off-target effects on other enzymes, which can complicate data interpretation. Additionally, its potency may make it difficult to achieve selective inhibition of a specific enzyme.
Future Directions
There are several future directions for research on Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate. One area of interest is the development of more selective inhibitors that target specific enzymes without exhibiting off-target effects. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound on various enzymes and to determine its potential for use in clinical settings.
Synthesis Methods
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate can be synthesized by reacting 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonic acid with triethylamine in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at room temperature and can be completed within a few hours. The resulting this compound salt can be purified by recrystallization or column chromatography.
Scientific Research Applications
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been found to exhibit potent inhibitory effects on various enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for use in biochemical and pharmacological studies. For example, this compound has been used to investigate the role of certain enzymes in cancer cell proliferation and metastasis. It has also been used to study the signaling pathways involved in inflammation and immune response.
properties
IUPAC Name |
4-benzamido-3-benzoyloxynaphthalene-1-sulfonate;triethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6S.C6H15N/c26-23(16-9-3-1-4-10-16)25-22-19-14-8-7-13-18(19)21(32(28,29)30)15-20(22)31-24(27)17-11-5-2-6-12-17;1-4-7(5-2)6-3/h1-15H,(H,25,26)(H,28,29,30);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBWKPQDBBKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

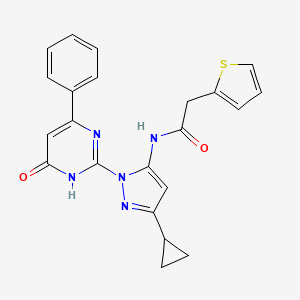
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)

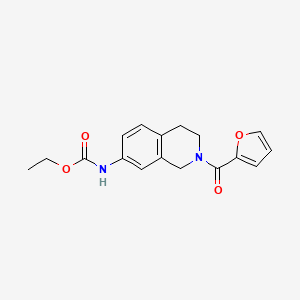
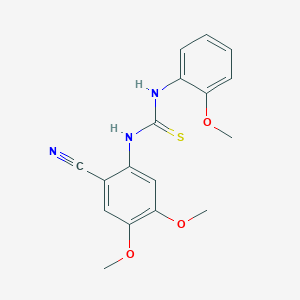
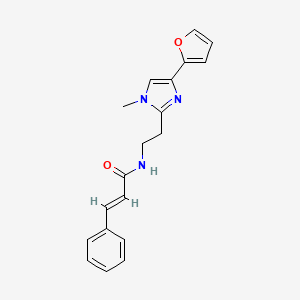
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)
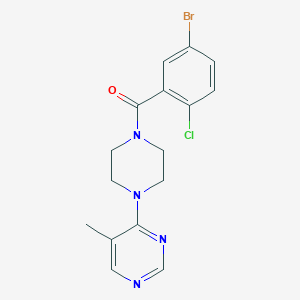
![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)
